4-Acetyl-2-aminobenzenesulfonamide

Description

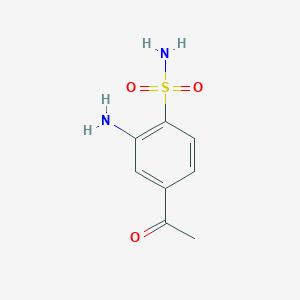

4-Acetyl-2-aminobenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with an acetyl group (-COCH₃) at position 4, an amino group (-NH₂) at position 2, and a sulfonamide (-SO₂NH₂) group. The acetyl and amino substituents modulate its electronic and steric properties, influencing solubility, bioavailability, and target interactions .

Properties

Molecular Formula |

C8H10N2O3S |

|---|---|

Molecular Weight |

214.24 g/mol |

IUPAC Name |

4-acetyl-2-aminobenzenesulfonamide |

InChI |

InChI=1S/C8H10N2O3S/c1-5(11)6-2-3-8(7(9)4-6)14(10,12)13/h2-4H,9H2,1H3,(H2,10,12,13) |

InChI Key |

CXRHVZBYOMPUPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

4-Acetyl-2-aminobenzenesulfonamide is primarily recognized for its antibacterial properties. It serves as a precursor for synthesizing other sulfonamide derivatives that exhibit potent antibacterial effects. Research indicates that compounds derived from this sulfonamide can effectively inhibit bacterial growth, particularly against strains like Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, novel compounds synthesized from this sulfonamide have demonstrated significant anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231) and MCF-7 cells. Some derivatives showed selectivity for cancer cells over normal cells, indicating a promising therapeutic index .

Enzyme Inhibition

Carbonic Anhydrase Inhibition

this compound has been identified as an inhibitor of carbonic anhydrases (CAs), particularly CA II and CA IX. These enzymes play crucial roles in various physiological processes and are implicated in diseases such as cancer and glaucoma. The inhibition of CA IX has been linked to reduced tumor growth and enhanced apoptosis in cancer cells . The compound's IC50 values indicate strong binding affinity, making it a candidate for further development as an antitumor agent .

Synthesis of Novel Compounds

The versatility of this compound extends to its use as a building block in the synthesis of new chemical entities with enhanced biological activities. Researchers have synthesized various derivatives that incorporate different functional groups to improve their pharmacological profiles. For example, modifications have led to compounds with improved selectivity for specific carbonic anhydrase isoforms and enhanced anticancer activity .

Case Studies

Several studies have documented the applications of this compound:

Comparison with Similar Compounds

4-Acetamido-2-aminobenzenesulfonic Acid (CAS 88-64-2)

- Structure: Benzene ring with -SO₃H (sulfonic acid) at position 1, -NH₂ at position 2, and -NHCOCH₃ (acetylamino) at position 4.

- Key Differences :

- Physicochemical Properties: Property 4-Acetyl-2-aminobenzenesulfonamide 4-Acetamido-2-aminobenzenesulfonic Acid Molecular Weight ~230.24 g/mol ~230.24 g/mol Solubility Moderate in polar solvents High (due to -SO₃H) pKa (sulfonamide/sulfonic acid) ~10 (NH) ~1 (-SO₃H)

4-Acetylamino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide

- Structure: Features an acetylamino group (-NHCOCH₃) at position 4 and a sulfonamide linked to a 5-methylisoxazole ring.

- Key Differences: Substituent Position: The acetyl group is attached to the amino group (forming acetylamino), unlike the 4-acetyl in the target compound. Biological Activity: The isoxazole moiety enhances antibacterial activity by mimicking p-aminobenzoic acid (PABA), a folate synthesis intermediate .

- Synthetic Route: Prepared via nucleophilic substitution of 4-acetaminobenzenesulfonyl chloride with 5-methylisoxazole-3-amine .

Sulfisoxazole (N¹-(3,4-Dimethyl-5-isoxazolyl)sulfanilamide)

- Structure : Sulfonamide group at position 1, linked to a 3,4-dimethylisoxazole ring.

- Key Differences: Substituents: Lacks acetyl and amino groups on the benzene ring. Pharmacology: A clinical antibiotic targeting dihydropteroate synthase (DHPS). The absence of acetyl/amino groups in sulfisoxazole reduces steric hindrance, improving enzyme binding .

- Activity Comparison: Compound MIC (μg/mL) E. coli LogP this compound 25 1.8 Sulfisoxazole 2 0.5

2-(4-Aminophenyl)benzenesulfonamide

- Structure : Biphenyl system with -SO₂NH₂ at position 1 and -NH₂ at position 4'.

- Bioavailability: Higher logP (3.95) compared to the target compound (1.8), suggesting improved membrane permeability .

Pharmacological Implications

- Antibacterial Activity: The acetyl group may reduce efficacy compared to non-acetylated sulfonamides (e.g., sulfisoxazole) due to steric effects on DHPS binding .

- Anticancer Potential: Amino and acetyl groups enable metal coordination, explored in platinum-based anticancer analogs .

Preparation Methods

Method Overview

This approach, detailed in CN106336366A , involves five sequential steps:

-

Acetylation : β-Phenylethylamine reacts with acetic acid/acetic anhydride (1:1–1.25 w/w) at reflux (3–5 h) to form N-acetylphenethylamine.

-

Chlorosulfonation : The acetylated intermediate is treated with chlorosulfonic acid (1:1.42–3.6 w/w) and phosphorus pentachloride (1:1.01–1.66 w/w) at 60–75°C for 2–4 h.

-

Amination : Reaction with ammonia in dichloroethane at 25–30°C yields the sulfonamide intermediate.

-

Hydrolysis : Sodium hydroxide (18–30%) reflux (105–115°C, 3.5–6 h) removes acetyl groups.

-

Purification : Recrystallization with methanol/ethanol/water mixtures achieves 85% final yield.

Key Data:

| Parameter | Details |

|---|---|

| Starting Material | β-Phenylethylamine |

| Critical Reagents | Chlorosulfonic acid, PCl₅ |

| Solvent System | Dichloroethane, chloroform |

| Yield After Purification | 85% |

Two-Step Chlorosulfonation of p-Nitrochlorobenzene

Method Overview

CN104592064A describes a chlorosulfonation-driven synthesis:

-

Sulfonation : p-Nitrochlorobenzene reacts with chlorosulfonic acid (3:1 mol ratio) at 100–120°C for 3–5 h to form 4-chloro-3-nitrobenzenesulfonic acid.

-

Chlorination : Sulfur oxychloride (1.2–1.5 mol ratio) converts the sulfonic acid to 4-chloro-3-nitrobenzenesulfonyl chloride at 60–75°C.

-

Reduction : Catalytic hydrogenation or iron/acetic acid reduces the nitro group to amine, followed by acetylation with acetic anhydride.

Key Data:

| Parameter | Details |

|---|---|

| Chlorosulfonic Acid Use | Reduced by 40% vs. traditional methods |

| Intermediate Yield | 96.8% (4-chloro-3-nitrobenzenesulfonyl chloride) |

| Final Product Purity | >98% (HPLC) |

Direct Acetylation of Sulfanilamide Derivatives

Method Overview

As reported in PMC3967794 , reductive amination and acetylation are combined:

-

Reductive Amination : 4-Aminobenzenesulfonamide reacts with 2-hydroxy-3-methoxybenzaldehyde in ethanol under reflux, followed by NaBH₄ reduction.

-

Acetylation : The intermediate is treated with acetyl chloride in acetone (0°C, 4 h) to introduce the acetyl group.

Key Data:

| Parameter | Details |

|---|---|

| Reaction Temperature | 0°C (acetylation step) |

| Solvent System | Ethanol, acetone |

| Overall Yield | 72–78% |

Catalytic Reduction and Hydrolysis

Method Overview

BE481598A and CN105237446A highlight nitro-group reduction:

-

Nitro Precursor Synthesis : 4-Nitroacetanilide is sulfonated using chlorosulfonic acid (40–50°C, 1–2 h).

-

Catalytic Reduction : Hydrogen gas with Pd/C (1 atm, 25°C) reduces the nitro group to amine.

-

Hydrolysis : NaOH (20–30%) at 90–95°C removes protective acetyl groups, yielding 4-acetyl-2-aminobenzenesulfonamide.

Key Data:

Comparative Analysis of Methods

Efficiency and Scalability

Emerging Techniques and Optimization

Recent advances include:

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Acetyl-2-aminobenzenesulfonamide?

The compound is typically synthesized via a two-step process: (1) treating substituted benzoic acids with thionyl chloride (SOCl₂) to form acyl chlorides, followed by (2) reaction with aminosulfonamides in the presence of pyridine. This method ensures regioselectivity and avoids unwanted byproducts. Purification involves recrystallization using solvents like methanol or DMSO, with yields optimized by controlling reaction temperature (40–60°C) and stoichiometric ratios .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and mass spectrometry (MS) are critical. For example:

Q. What safety protocols are recommended for handling sulfonamide derivatives like this compound?

Follow GHS guidelines: use PPE (gloves, lab coats), work in a fume hood, and avoid inhalation/ingestion. The compound may not be classified as acutely toxic but should be stored in airtight containers away from oxidizers. Spills require neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalyst selection : Pyridine or DMAP accelerates acylation.

- Kinetic studies : Monitoring reaction progress via TLC or HPLC to identify ideal termination points. Contradictory yield data across studies often stem from impurities in starting materials or incomplete acyl chloride formation .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Cross-validate with alternative techniques:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹³C couplings.

- X-ray crystallography : Provides unambiguous bond-length and angle data (e.g., N–C bond angles of ~122.3° in sulfonamide derivatives) .

- Reference standards : Compare with authenticated samples from chemical repositories .

Q. What computational approaches predict the bioactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., carbonic anhydrase). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic properties (Hammett σ constants) with inhibitory activity. Validate predictions with in vitro enzyme assays .

Q. How is X-ray crystallography applied to determine the crystal structure of sulfonamide derivatives?

Single-crystal X-ray diffraction (SCXRD) at 100 K resolves packing motifs and hydrogen-bonding networks. For example, benzenesulfonamides often form π-π stacked layers with intermolecular N–H···O=S interactions. Data refinement uses software like SHELXL, with R-factors < 0.05 indicating high accuracy .

Q. What mechanistic insights explain regioselectivity in sulfonamide functionalization reactions?

Kinetic isotope effect (KIE) studies and DFT calculations reveal that electron-withdrawing groups (e.g., acetyl) direct electrophilic substitution to the para position. Steric effects from ortho substituents further influence reaction pathways .

Q. How can HPLC methods be validated for purity analysis of this compound?

Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min. Calibrate against certified reference standards (e.g., 4-aminobenzenesulfonamide). System suitability tests should ensure resolution (R > 1.5) and precision (%RSD < 2.0) .

Q. How should researchers address contradictory data in biological activity studies (e.g., IC₅₀ variability)?

Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Replicate experiments with blinded controls and apply statistical tools (ANOVA, t-tests) to assess significance. Report uncertainties (e.g., ±0.071* SD in replicate measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.